9H-Xanthene-2-carboxylic acid
Overview
Description
9H-Xanthene-2-carboxylic acid is a derivative of xanthene, a tricyclic aromatic compound. Xanthene derivatives are known for their diverse biological and pharmacological activities. The structure of this compound includes a dibenzo-γ-pyrone scaffold, which is a common feature among xanthene compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2-carboxylic acid typically involves the intramolecular acylation of 2-(3-carboxyphenoxy)benzoic acid or 2,2′-oxydibenzoic acid . This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for xanthene derivatives often utilize microwave heating to enhance reaction efficiency and yield. The classical method involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent .
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by reagents like bromine and chlorine.
Common Reagents and Conditions:
Oxidation: Copper acetate, TEMPO, and oxygenation conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products: The major products formed from these reactions include various substituted xanthene derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
9H-Xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex xanthene derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of 9H-Xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties . Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Xanthone: Another xanthene derivative with a similar dibenzo-γ-pyrone scaffold.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety of the xanthone chromophore.
5,6-Dimethylxanthone-4-acetic acid (DMXAA): A carboxyxanthone derivative developed as an anti-tumor agent.
Uniqueness: 9H-Xanthene-2-carboxylic acid is unique due to its specific carboxyl group at the 2-position, which imparts distinct chemical and biological properties. This structural feature allows for targeted modifications and the development of new derivatives with enhanced activities .
Properties
IUPAC Name |
9H-xanthene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSHCCNDCDLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498326 | |
Record name | 9H-Xanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40274-68-8 | |
Record name | 9H-Xanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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